The synthesis of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- typically involves several steps that can include:
These reactions require precise control over temperature, reaction time, and concentrations to ensure high yield and purity of the final product.
The molecular structure of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- can be represented by its molecular formula and a molecular weight of approximately 429.00 g/mol. The compound features:
The structural representation can be visualized using SMILES notation: CCN(CC)CCOc1ccc(cc1)C(O)(Cc2ccccc2)c3ccccc3
, indicating the arrangement of atoms and bonds .
Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- participates in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- primarily revolves around its interaction with biological targets:
Studies suggest that compounds with similar structures exhibit anti-cancer properties by modulating pathways related to cell growth and survival .
Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable conditions for storage and application in laboratory settings .
Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- has several scientific applications:
The ongoing research into this compound continues to reveal new applications and enhance our understanding of its biological significance .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2